3-(2,5-Dichlorophenyl)propanoic acid
Description
Contextual Significance within Arylpropanoic Acids
Arylpropanoic acids are a well-established class of organic compounds with significant representation in the pharmaceutical industry. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, belong to this family. The core structure of an aryl group attached to a propanoic acid backbone is a versatile scaffold that can be modified to modulate biological activity. The introduction of substituents, such as chlorine atoms, onto the aryl ring can profoundly influence the compound's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, thereby altering its biological profile.
Overview of Dichlorophenyl-Substituted Compounds in Chemical Science
Dichlorophenyl-substituted compounds are prevalent across various domains of chemical science, from pharmaceuticals and agrochemicals to materials science. The presence of two chlorine atoms on the phenyl ring can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, the chlorine atoms can influence the compound's metabolic fate by blocking sites susceptible to oxidation. In materials science, dichlorophenyl groups can impact the electronic and physical properties of polymers and other organic materials. The specific positioning of the chlorine atoms, as in the 2,5-dichloro arrangement, creates a distinct electronic and steric environment that can lead to unique chemical reactivity and biological interactions.
Rationale for Dedicated Research on 3-(2,5-Dichlorophenyl)propanoic Acid
The dedicated research on this compound is driven by several factors. Firstly, as a member of the arylpropanoic acid class, it holds potential for the development of new therapeutic agents. The specific dichlorination pattern offers an opportunity to explore structure-activity relationships and potentially discover compounds with novel or improved pharmacological profiles. Secondly, this compound can serve as a valuable building block in organic synthesis, providing a scaffold for the creation of more complex molecules with desired functionalities. Research into its synthesis and reactivity expands the toolbox available to synthetic chemists.
A study published in Marine Drugs investigated the antimicrobial properties of chlorinated 3-phenylpropanoic acid derivatives isolated from a marine actinomycete. nih.govnih.gov While this study did not specifically examine the 2,5-dichloro isomer, it highlights the potential for halogenated phenylpropanoic acids to exhibit biological activity, providing a strong rationale for investigating different isomers like this compound.
Scope and Objectives of Academic Investigation
Academic investigations into this compound encompass a range of objectives. A primary goal is the development of efficient and scalable synthetic routes to produce the compound with high purity. Understanding its fundamental physicochemical properties, such as its pKa, solubility, and spectroscopic characteristics, is also a key objective. Furthermore, researchers aim to explore its potential biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties, through in vitro and in vivo studies. The investigation of its reactivity and its utility as a synthetic intermediate for the preparation of other novel compounds is another important facet of its academic study.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | uni.lu |
| Molecular Weight | 219.06 g/mol | uni.lu |
| CAS Number | 68034-76-4 | uni.lu |
| Appearance | Solid | sigmaaldrich.com |
| InChI Key | NPCALKBOEAOXNJ-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES | C1=CC(=C(C=C1Cl)CCC(=O)O)Cl | uni.lu |
Structure
2D Structure
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCALKBOEAOXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68034-76-4 | |
| Record name | 68034-76-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation of 3 2,5 Dichlorophenyl Propanoic Acid
Carboxylic Acid Group Reactivity
The carboxylic acid moiety is a primary site of chemical modification in 3-(2,5-Dichlorophenyl)propanoic acid, readily participating in reactions typical of this functional group.
Esterification Reactions
This compound can be converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst, a process known as Fischer esterification. The reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester. The general reaction is as follows:
This compound + Alcohol ⇌ 3-(2,5-Dichlorophenyl)propanoate + Water
Table 1: Predicted Esterification Reactions of this compound
| Reactant Alcohol | Catalyst | Predicted Product |
|---|---|---|
| Methanol (B129727) | H₂SO₄ | Methyl 3-(2,5-dichlorophenyl)propanoate |
| Ethanol | H₂SO₄ | Ethyl 3-(2,5-dichlorophenyl)propanoate |
| Isopropanol | H₂SO₄ | Isopropyl 3-(2,5-dichlorophenyl)propanoate |
Amidation Reactions
The synthesis of amides from this compound can be achieved by reacting it with ammonia (B1221849) or primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow and requires high temperatures. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC).
The general scheme for amidation is:
This compound + Amine → 3-(2,5-Dichlorophenyl)propanamide + Water
Studies on similar phenylpropanoic acid derivatives indicate that these reactions proceed efficiently. For instance, the amidation of 3-phenylpropanoic acid has been well-documented with various amines.
Table 2: Predicted Amidation Reactions of this compound
| Reactant Amine | Coupling Agent | Predicted Product |
|---|---|---|
| Ammonia | SOCl₂, then NH₃ | 3-(2,5-Dichlorophenyl)propanamide |
| Ethylamine | DCC | N-Ethyl-3-(2,5-dichlorophenyl)propanamide |
| Diethylamine | DCC | N,N-Diethyl-3-(2,5-dichlorophenyl)propanamide |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, of simple phenylpropanoic acids is generally not a facile process and requires high temperatures. However, the presence of certain functional groups can facilitate this reaction. For this compound, thermal decarboxylation is not expected to occur under normal conditions. Specialized decarboxylation methods, often involving radical intermediates or specific catalysts, would likely be necessary to effect this transformation. Research on the decarboxylation of other substituted aromatic carboxylic acids suggests that the reaction conditions can be harsh. nist.gov
Reactivity of the Dichlorophenyl Ring
The dichlorophenyl ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms.
Electrophilic Aromatic Substitution Studies on the Dichlorophenyl Ring
Electrophilic aromatic substitution reactions, such as nitration and halogenation, on the 2,5-dichlorophenyl ring are expected to be sluggish compared to benzene (B151609). The two chlorine atoms are ortho, para-directing, but their deactivating nature significantly reduces the ring's nucleophilicity. The propanoic acid side chain is also a deactivating group and a meta-director.
Considering the directing effects of the substituents:
The chlorine at position 2 directs incoming electrophiles to positions 4 and 6.
The chlorine at position 5 directs to positions 2 and 4.
The propanoic acid group at position 1 directs to position 3.
The combined effect of these groups would likely lead to a mixture of products, with substitution occurring at the available positions (3, 4, and 6), influenced by both electronic and steric factors. For example, in a nitration reaction (using HNO₃/H₂SO₄), the nitro group would be expected to substitute at the positions least deactivated and sterically hindered.
Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-(2,5-Dichloro-4-nitrophenyl)propanoic acid and 3-(2,5-Dichloro-6-nitrophenyl)propanoic acid |
| Bromination | Br₂, FeBr₃ | 3-(4-Bromo-2,5-dichlorophenyl)propanoic acid |
Nucleophilic Aromatic Substitution
Reductive Dehalogenation of Chlorine Substituents
The chlorine atoms attached to the phenyl ring of this compound can be removed through reductive dehalogenation. This process, often termed hydrodechlorination (HDC), typically involves the use of a metal catalyst and a hydrogen source to replace the carbon-chlorine bonds with carbon-hydrogen bonds. This transformation is of significant environmental interest as it can convert persistent chlorinated aromatic compounds into less toxic substances. wits.ac.za
For this compound, reductive dehalogenation can proceed in a stepwise manner, potentially yielding a mixture of products, including 3-(2-chlorophenyl)propanoic acid, 3-(5-chlorophenyl)propanoic acid, and the fully dechlorinated 3-phenylpropanoic acid. The relative ratios of these products would depend on the specific reaction conditions and the catalyst used.
Table 1: Potential Products of Reductive Dehalogenation of this compound
| Starting Material | Potential Monodechlorinated Products | Fully Dechlorinated Product |
| This compound | 3-(2-Chlorophenyl)propanoic acid | 3-Phenylpropanoic acid |
| 3-(5-Chlorophenyl)propanoic acid |
Side Chain Transformations
The propanoic acid side chain of this compound offers several sites for chemical modification, including the alpha-carbon and the aliphatic chain itself.
Alpha-Carbon Functionalization (e.g., halogenation, amination)
The carbon atom alpha to the carboxyl group is susceptible to functionalization.
Alpha-Halogenation: A well-established method for the alpha-halogenation of carboxylic acids is the Hell-Volhard-Zelinski (HVZ) reaction. This reaction involves treating the carboxylic acid with a halogen (typically bromine) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. chemistrysteps.comyoutube.com The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by the halogen at the alpha-position. Subsequent hydrolysis yields the α-halo-carboxylic acid. In the case of this compound, this would result in the formation of 2-bromo-3-(2,5-dichlorophenyl)propanoic acid.
Alpha-Amination: The introduction of an amino group at the alpha-position can be achieved through various synthetic routes. One common approach involves the initial alpha-halogenation via the HVZ reaction, followed by nucleophilic substitution with ammonia or an amine. medchemexpress.com Alternatively, direct amination methods have been developed, although they may require more specialized reagents and conditions. For instance, α-amination of esters and other carbonyl compounds can be achieved using copper catalysts. organic-chemistry.org
Oxidative Transformations of the Propanoic Chain
The propanoic acid side chain can undergo oxidative transformations, particularly under vigorous conditions. When an alkylbenzene is treated with a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the entire alkyl side chain is oxidized down to a carboxylic acid group, provided there is at least one benzylic hydrogen. libretexts.orglibretexts.orgleah4sci.com
For this compound, the benzylic carbon (the carbon attached to the phenyl ring) possesses two hydrogen atoms. Therefore, treatment with a strong oxidizing agent would be expected to cleave the bond between the alpha and beta carbons of the propanoic chain, leading to the formation of 2,5-dichlorobenzoic acid.
Derivatization Strategies for Analytical and Synthetic Purposes
The carboxylic acid group is readily derivatized, which is a common strategy for both enhancing analytical detection and preparing precursors for more complex molecules.
Formation of Derivatives for Chromatographic Analysis
For analysis by gas chromatography (GC), the volatility of carboxylic acids is often increased by converting them into less polar derivatives. Common derivatization techniques include:
Esterification: Carboxylic acids can be converted to their corresponding esters, most commonly methyl esters, by reaction with an alcohol in the presence of an acid catalyst. Reagents such as boron trifluoride in methanol (BF₃-MeOH) are effective for this transformation. researchgate.net
Silylation: The active hydrogen of the carboxyl group can be replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose, often in the presence of a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com
For high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into the molecule to enhance UV or fluorescence detection, especially for trace analysis.
Table 2: Common Derivatization Reactions for Chromatographic Analysis
| Analytical Technique | Derivatization Method | Common Reagent(s) | Derivative Formed |
| Gas Chromatography (GC) | Esterification | BF₃ in Methanol | Methyl ester |
| Gas Chromatography (GC) | Silylation | BSTFA, TMCS | Trimethylsilyl ester |
| HPLC (UV/Fluorescence) | Labeling | Varies (e.g., PFBBr) | Chromophoric/Fluorophoric ester |
Preparation of Precursors for Complex Chemical Structures
The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of more complex molecules, including various heterocyclic compounds. The carboxylic acid can be converted into a variety of other functional groups, such as acid chlorides, amides, and esters, which can then undergo further reactions.
For example, similar dichlorophenyl-substituted butanoic acid derivatives have been used to synthesize pyridazinone and other heterocyclic systems. mdpi.com This suggests that this compound could be a valuable starting material for the synthesis of novel compounds with potential biological activity. The general strategy involves activating the carboxylic acid (e.g., by converting it to an acid chloride) and then reacting it with a suitable binucleophile to construct the desired heterocyclic ring.
Comparative Reactivity with Isomeric and Analogous Dichlorophenylpropanoic Acids (e.g., 2,6-dichlorophenyl, 3,5-dichlorophenyl isomers)
The reactivity of the carboxylic acid group and the benzylic positions of this compound can be theoretically contrasted with its 2,6- and 3,5-dichloro isomers. These differences arise from the interplay of inductive and resonance effects of the chlorine atoms, as well as the steric hindrance they impose.
Electronic Effects:
Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). This effect increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion. The magnitude of this effect is distance-dependent. Consequently, all dichlorophenylpropanoic acids are expected to be stronger acids than phenylpropanoic acid itself.
This compound: The chlorine atoms at the ortho and meta positions both contribute to the inductive withdrawal of electron density from the ring and, by extension, from the propanoic acid side chain.
3-(3,5-Dichlorophenyl)propanoic acid: With two chlorine atoms in the meta positions, the inductive effect on the side chain would be significant, leading to enhanced acidity of the carboxylic acid.
3-(2,6-Dichlorophenyl)propanoic acid: The two ortho chlorine atoms would exert the strongest inductive effect on the side chain due to their proximity, likely making this isomer the most acidic among the three.
In addition to the inductive effect, chlorine has a lone pair of electrons that can be donated to the aromatic ring via the resonance effect (+R). However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity.
Steric Effects:
Steric hindrance plays a crucial role in reactions involving either the carboxylic acid group or the aromatic ring.
3-(2,6-Dichlorophenyl)propanoic acid: This isomer is expected to exhibit the most significant steric hindrance. The two ortho-chloro substituents flank the propanoic acid side chain, which would sterically impede reactions at the carboxylic acid group, such as esterification or amide formation, by hindering the approach of nucleophiles. Reactions involving the benzylic carbons would also be sterically hindered.
This compound: The presence of one ortho-chloro substituent would introduce a moderate level of steric hindrance compared to the 2,6-isomer.
3-(3,5-Dichlorophenyl)propanoic acid: This isomer would experience the least steric hindrance around the propanoic acid side chain, as both chlorine atoms are in the meta positions. Consequently, reactions at the carboxylic acid group are expected to proceed more readily compared to the ortho-substituted isomers.
Hypothetical Reactivity Comparison:
Based on these principles, a hypothetical trend in reactivity for a reaction like esterification, which is sensitive to both electronic and steric effects, can be proposed.
| Compound | Expected Relative Acidity | Expected Steric Hindrance at Carboxyl Group | Predicted Relative Rate of Esterification |
| 3-(2,6-Dichlorophenyl)propanoic acid | Highest | High | Slowest |
| This compound | Intermediate | Medium | Intermediate |
| 3-(3,5-Dichlorophenyl)propanoic acid | Lowest of the three | Low | Fastest |
It is crucial to emphasize that the table above is based on theoretical predictions derived from fundamental organic chemistry principles. The actual experimental outcomes could be influenced by various factors, including reaction conditions, solvents, and the specific nature of the reagents involved. The lack of published empirical data for these specific compounds prevents a more definitive and quantitative comparison. Further experimental and computational studies are necessary to fully elucidate and quantify the comparative reactivity of these dichlorophenylpropanoic acid isomers.
Spectroscopic Characterization and Structural Elucidation of 3 2,5 Dichlorophenyl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of 3-(2,5-Dichlorophenyl)propanoic acid is anticipated to display distinct signals corresponding to the aromatic protons and the aliphatic protons of the propanoic acid side chain. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm, due to its deshielded nature and hydrogen bonding. libretexts.org
The propanoic acid chain consists of two methylene (B1212753) groups (-CH₂-). The protons on the carbon adjacent to the carboxylic acid (α-protons) are expected to resonate as a triplet in the range of 2.5-2.9 ppm. The protons on the carbon adjacent to the dichlorophenyl ring (β-protons) would also appear as a triplet, likely in a slightly more downfield region of 2.9-3.2 ppm due to the influence of the aromatic ring. The coupling between these two adjacent methylene groups would result in triplet splitting patterns for both signals, assuming a typical vicinal coupling constant of approximately 7 Hz.
The dichlorophenyl ring contains three aromatic protons. Their chemical shifts are influenced by the positions of the two chlorine atoms. The proton at the 6-position (H-6), situated between the chloro and propanoic acid substituents, is expected to be a doublet. The proton at the 3-position (H-3), adjacent to a chlorine atom, would likely appear as a doublet of doublets, and the proton at the 4-position (H-4), situated between a chlorine and a hydrogen, would also be a doublet of doublets. These aromatic protons would typically resonate in the region of 7.2-7.5 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | 10.0 - 12.0 | broad singlet | - |
| Ar-H (H-3, H-4, H-6) | 7.2 - 7.5 | m | - |
| -CH₂-Ar (β-protons) | 2.9 - 3.2 | t | ~7 |
| -CH₂-COOH (α-protons) | 2.5 - 2.9 | t | ~7 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and substituent effects. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct carbon signals are expected.
The carbonyl carbon of the carboxylic acid group is the most deshielded and is anticipated to appear in the 170-180 ppm region. libretexts.org The carbons of the dichlorophenyl ring will resonate in the aromatic region (approximately 125-140 ppm). The two carbons directly bonded to the chlorine atoms (C-2 and C-5) will be significantly influenced by the electronegativity of the chlorine, affecting their chemical shifts. The remaining four aromatic carbons will also have distinct signals. The two methylene carbons of the propanoic acid side chain will appear in the aliphatic region, typically between 30-40 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| Ar-C (Quaternary) | 125 - 140 |
| Ar-CH | 125 - 140 |
| -CH₂-Ar | 30 - 40 |
| -CH₂-COOH | 30 - 40 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and substituent effects. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, a cross-peak would be expected between the signals of the α- and β-protons of the propanoic acid chain, confirming their adjacent relationship. Correlations between the aromatic protons would also help in assigning their specific positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. The HSQC spectrum would show cross-peaks connecting the signals of the α-protons to the α-carbon, the β-protons to the β-carbon, and each aromatic proton to its corresponding aromatic carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula. For this compound (C₉H₈Cl₂O₂), the calculated monoisotopic mass is 217.9901 Da. HRMS analysis should yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) with an m/z value that corresponds closely to this calculated mass, confirming the elemental composition. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
Fragmentation Patterns and Structural Information
In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, providing valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org
Another significant fragmentation pathway for this compound would likely involve cleavage of the bond between the α- and β-carbons of the side chain. This would lead to the formation of a stable benzylic cation. A characteristic fragmentation for ortho-chloro substituted phenyl compounds is the loss of the chlorine atom. nih.gov Therefore, fragmentation involving the loss of one or both chlorine atoms from the aromatic ring or from fragments containing the ring is also plausible.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 218/220/222 | [C₉H₈Cl₂O₂]⁺ | Molecular Ion (M⁺) |
| 201/203/205 | [C₉H₇Cl₂O]⁺ | Loss of -OH |
| 173/175/177 | [C₈H₈Cl₂]⁺ | Loss of -COOH |
| 172/174 | [C₉H₇ClO₂]⁺ | Loss of -Cl |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Predicted Collision Cross Section (CCS) Analysis
Collision Cross Section (CCS) is a significant physicochemical parameter that reflects the size and shape of an ion in the gas phase. For this compound, predicted CCS values have been calculated for various adducts using computational methods. uni.lu These predictions are valuable in ion mobility-mass spectrometry (IM-MS) for identifying the compound in complex mixtures. The predicted CCS values differ depending on the adduct ion formed, which aids in confirming the molecular identity. uni.lu
Below is a table of predicted CCS values for different adducts of this compound. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 218.99741 | 139.3 |
| [M+Na]⁺ | 240.97935 | 149.3 |
| [M-H]⁻ | 216.98285 | 141.5 |
| [M+NH₄]⁺ | 236.02395 | 158.8 |
| [M+K]⁺ | 256.95329 | 144.0 |
| [M]⁺ | 217.98958 | 142.8 |
This data is computationally predicted and sourced from CCSbase. uni.lu
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing insights into the molecular vibrations of a compound.
Identification of Functional Groups (e.g., C=O, O-H, C-Cl)
The structure of this compound contains several key functional groups whose characteristic vibrational frequencies can be identified in an IR spectrum.
O-H Stretching : The carboxylic acid group features a very broad and strong absorption band for the O-H stretching vibration, typically found in the range of 3300 to 2500 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which is a hallmark of this functional group. docbrown.info
C=O Stretching : A sharp and intense absorption peak corresponding to the carbonyl (C=O) stretching vibration is expected between 1725 and 1700 cm⁻¹. This is a characteristic absorption for the carbonyl group in a carboxylic acid. docbrown.info
C-Cl Stretching : The stretching vibrations for the carbon-chlorine (C-Cl) bonds on the aromatic ring typically appear in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. The exact positions of these bands can be influenced by the substitution pattern on the benzene (B151609) ring.
Vibrational Analysis and Conformational Insights
A full vibrational analysis, combining both IR and Raman data, would offer a comprehensive understanding of the molecule's structure and symmetry. The fingerprint region of the spectrum, from approximately 1500 to 400 cm⁻¹, contains a complex series of overlapping bands unique to the molecule. docbrown.info These absorptions arise from bending vibrations and other complex coupled vibrations involving the entire molecular skeleton. Analysis of this region can help in confirming the identity of the compound.
Furthermore, different spatial arrangements of the propanoic acid side chain relative to the dichlorophenyl ring (conformers) could potentially be distinguished by subtle shifts in the vibrational frequencies, although this often requires high-resolution spectroscopy and computational modeling.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The this compound molecule contains a dichlorinated benzene ring, which acts as a chromophore that absorbs light in the ultraviolet region. The UV-Vis spectrum is expected to show absorption bands corresponding to π-π* electronic transitions within the aromatic ring. The presence of the two chlorine atoms and the propanoic acid group as substituents on the benzene ring will influence the position and intensity of these absorption maxima. Typically, substituents on a benzene ring can cause a shift in the absorption bands to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the molar absorptivity.
X-ray Crystallography for Solid-State Structure Determination
While no specific experimental X-ray crystal structure for this compound is publicly available, analysis of closely related structures, such as other substituted phenylpropanoic acids, allows for a reliable prediction of its solid-state characteristics. nih.gov
Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, C-Cl...π interactions)
In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. nih.gov This interaction creates a characteristic R²₂(8) ring motif. It is highly probable that this compound would exhibit this dimeric structure, which would be a dominant feature of its crystal packing. nih.gov
C-Cl...π interactions : The electron-rich π system of the benzene ring can interact with the electrophilic region of the chlorine atoms on an adjacent molecule.
π-π stacking : The aromatic rings of neighboring molecules may stack in an offset fashion.
The combination of these interactions dictates the precise three-dimensional arrangement of the molecules in the crystal. nih.gov
Conformational Analysis in the Crystalline State
A comprehensive search of the scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, experimentally determined data regarding its precise three-dimensional structure and conformation in the crystalline solid state are not available.
The conformation of phenylpropanoic acids in the crystalline state is dictated by a delicate balance of intramolecular forces, such as steric hindrance and electronic effects of the substituents, and intermolecular interactions, primarily hydrogen bonding and van der Waals forces. Typically, carboxylic acids like this compound are expected to form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules.
The orientation of the propanoic acid side chain relative to the dichlorophenyl ring is a key conformational feature. This is described by the torsion angles involving the atoms of the side chain and their connection to the aromatic ring. For other 3-phenylpropanoic acid derivatives that have been studied, the side chain can adopt various conformations, from fully extended (antiperiplanar) to more folded (synclinal or gauche) arrangements. The specific conformation is highly dependent on the substitution pattern on the phenyl ring, as the substituents influence the crystal packing environment.
Due to the absence of published crystallographic data, the detailed research findings and data tables for the bond lengths, bond angles, and dihedral angles of this compound in the crystalline state cannot be provided.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. For compounds like 3-(2,5-Dichlorophenyl)propanoic acid, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are commonly employed to achieve a balance between computational cost and accuracy. mdpi.comasianpubs.orgresearchgate.net These calculations provide a foundational understanding of the molecule's characteristics at the quantum level.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of dichlorophenyl compounds, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. mdpi.comiipseries.org For instance, studies on similar structures, like 4-[(2,4-dichlorophenyl) amino] 2-methylidene 4-oxobutanoic acid, show that calculated C-C bond lengths in the phenyl ring typically range from 1.39 to 1.41 Å, which aligns well with experimental data. iipseries.org Discrepancies between calculated gas-phase geometries and experimental solid-phase data can arise due to intermolecular interactions in the crystal lattice. iipseries.org
Electronic structure analysis provides information about the distribution of electrons within the molecule. This analysis helps in understanding the molecule's polarity, reactivity, and spectroscopic properties. Natural Bond Orbital (NBO) analysis is often performed to investigate charge delocalization and hyperconjugative interactions, which contribute to molecular stability. researchgate.net
Below is a representative table of predicted structural parameters for a molecule similar to this compound, derived from DFT calculations.
| Parameter | Predicted Value (Å or °) |
| C-C (Aromatic) | 1.39 - 1.41 |
| C-Cl | ~1.74 |
| C=O (Carboxyl) | ~1.21 |
| C-O (Carboxyl) | ~1.36 |
| C-C-C (Propanoic Chain) | ~112° |
| O-C=O (Carboxyl) | ~123° |
Note: This data is illustrative and based on typical values from DFT calculations on similar compounds.
HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) Mapping
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability; a larger gap implies lower reactivity and higher stability. mdpi.comaalto.fi Computational studies on various dichlorophenyl derivatives have extensively used HOMO-LUMO analysis to understand charge transfer within the molecule. asianpubs.orgresearchgate.netnih.gov
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecule's surface. deeporigin.comuni-muenchen.de It is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them sites for hydrogen bonding and electrophilic interaction. researchgate.netuni-muenchen.de
The following table summarizes key quantum chemical parameters often calculated for molecules of this class.
| Parameter | Definition | Typical Calculated Value (eV) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.0 to 5.5 |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.5 to -5.0 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 to 2.75 |
Note: These values are representative and depend on the specific level of theory and basis set used in the calculation.
Vibrational Frequency Calculations and Spectroscopic Prediction
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. mdpi.com These calculations are typically done using the same DFT methods as for geometry optimization. researchgate.net The computed harmonic frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the calculations. mdpi.comresearchgate.net Analysis of the vibrational modes provides a detailed assignment of the peaks observed in experimental spectra, confirming the molecular structure. nih.gov For a molecule like this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring, C=O and O-H stretching of the carboxylic acid group, and C-Cl stretching modes. nih.govresearchgate.net
Molecular Modeling and Simulations
While quantum calculations provide a static picture of a single molecule, molecular modeling and simulations are used to explore the molecule's flexibility and behavior over time.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. chemistrysteps.com For this compound, rotation around the C-C single bonds of the propanoic acid side chain and the bond connecting it to the phenyl ring gives rise to various conformers. Computational methods can be used to calculate the potential energy associated with these rotations, generating an energy landscape that identifies the most stable (lowest energy) conformations. chemistrysteps.com Studies on similar phenylpropionic acid derivatives have shown that the fully extended side-chain conformation is often the most stable. researchgate.net The relative energies of different conformers determine their population at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a detailed view of the atomic motions of a molecule over time by solving Newton's equations of motion. mdpi.comnih.gov MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution. These simulations offer insights into how the molecule interacts with solvent molecules, its conformational flexibility, and the formation of intermolecular interactions like hydrogen bonds. mdpi.com For instance, MD simulations could model the association of multiple molecules in solution, revealing preferred modes of interaction and the initial stages of aggregation or crystallization. mdpi.com
Prediction of Reactivity and Selectivity
Computational chemistry offers valuable tools to predict the reactivity and selectivity of molecules. Methods rooted in density functional theory (DFT) can elucidate the most probable sites for nucleophilic and electrophilic attacks, as well as the delocalization of electron density within a molecule.
Fukui Functions for Nucleophilic/Electrophilic Sites
Fukui functions are essential descriptors in conceptual DFT that help identify the most reactive sites in a molecule. The function calculates the change in electron density at a specific point in the molecule when an electron is added or removed. A higher value of the Fukui function for nucleophilic attack (f+) indicates a greater susceptibility to attack by a nucleophile, while a higher value for electrophilic attack (f-) suggests a site prone to attack by an electrophile.
A comprehensive review of available scientific literature did not yield specific studies that have calculated the Fukui functions for this compound. Therefore, a quantitative analysis of its nucleophilic and electrophilic sites based on this method is not available at present.
Natural Bond Orbital (NBO) Analysis for Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron delocalization and bonding interactions within a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the extent of electronic delocalization, which can significantly influence a molecule's stability and reactivity.
Specific NBO analysis studies on this compound are not present in the currently accessible scientific literature. Consequently, a detailed discussion of the delocalization and hyperconjugative interactions within this particular molecule, as determined by NBO analysis, cannot be provided.
Structure-Property Relationships
The physical and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. Computational models allow for the prediction of various molecular descriptors that correlate with a compound's behavior in different chemical and biological environments.
Computational Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA)
For this compound, computationally predicted values for these properties are available. The predicted XLogP3 value is 2.9, suggesting a moderate degree of lipophilicity. The TPSA is calculated to be 37.3 Ų, which is indicative of the polar region contributed by the carboxylic acid group.
| Molecular Descriptor | Predicted Value |
|---|---|
| XLogP3 | 2.9 |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
Environmental Fate and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For 3-(2,5-Dichlorophenyl)propanoic acid, this would primarily include its interaction with sunlight (photolysis), water (hydrolysis), and reactive chemical species in the environment (chemical oxidation).
Photolytic Degradation (e.g., direct photolysis, photosensitized reactions)
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by the energy of sunlight. This can occur through direct absorption of light (direct photolysis) or through reactions with other light-activated molecules (photosensitized reactions).
A comprehensive review of scientific literature reveals a lack of specific studies on the photolytic degradation pathways of this compound. While research exists on the photolysis of other chlorinated aromatic acids, such as phenoxyacetic herbicides, this data cannot be directly extrapolated to this compound due to differences in chemical structure. Therefore, specific reaction kinetics, quantum yields, and transformation products for the photolysis of this particular compound are not documented.
Chemical Oxidation (e.g., reaction with hydroxyl radicals in atmosphere)
Chemical oxidation in the environment is often mediated by highly reactive species, such as hydroxyl radicals (•OH). In the atmosphere, these radicals can initiate the degradation of volatile organic compounds. In aquatic systems, advanced oxidation processes can also generate hydroxyl radicals that break down persistent pollutants.
There is no specific information available in the scientific literature regarding the chemical oxidation of this compound, including its reaction rates with atmospheric hydroxyl radicals or other environmental oxidants.
Biotic Degradation Mechanisms (Biodegradation)
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a primary mechanism for the removal of many organic pollutants from soil and water.
Microbial Degradation in Soil and Aquatic Environments
The potential for microorganisms to use this compound as a source of carbon and energy would determine its biodegradability. Studies on related compounds, like dichlorobenzoic acids and other chlorinated herbicides, show that microbial degradation is possible, though often slow and dependent on the specific microbial populations and environmental conditions.
However, specific research detailing the microbial degradation of this compound in either soil or aquatic environments could not be located in the available scientific literature. Consequently, data on its half-life in these environments, the types of microorganisms capable of its degradation, and the optimal conditions for its breakdown are currently undocumented.
Identification of Microbial Metabolites and Transformation Products (e.g., dichlorophenols, less chlorinated species)
The biodegradation of chlorinated aromatic compounds often proceeds through pathways that involve hydroxylation, dehalogenation (removal of chlorine atoms), and ring cleavage. This can lead to the formation of various intermediate metabolites, such as dichlorophenols or less chlorinated phenylpropanoic acids, before the compound is fully mineralized to carbon dioxide and water.
As no studies on the biodegradation of this compound were identified, there is no corresponding experimental data on its microbial metabolites or transformation products. The specific enzymatic pathways and resulting chemical intermediates remain uncharacterized.
Data Tables
Due to the lack of available experimental data in the scientific literature for the specific degradation pathways of this compound, data tables for degradation rates, half-lives, and identified metabolites cannot be generated.
Enzymatic Pathways in Non-Human Biological Systems (e.g., laccase, cytochrome P-450 mediated transformations in fungi)
The biodegradation of persistent chlorinated aromatic compounds like this compound in the environment is a critical process, with fungi playing a significant role due to their robust enzymatic machinery. While specific studies on the enzymatic degradation of this compound are not extensively documented, the degradation pathways can be inferred from research on structurally similar chlorinated aromatic compounds. Key enzymes involved in the fungal-mediated degradation of such xenobiotics include extracellular enzymes like laccases and intracellular enzymes such as cytochrome P-450 monooxygenases.
Laccase-Mediated Degradation:
Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic aromatic compounds. The degradation of chlorinated aromatics by laccase often involves an initial oxidation step, which can lead to dechlorination. For a compound like this compound, laccase could potentially catalyze the oxidation of the aromatic ring, a process that can be enhanced by the presence of mediators. This oxidation can lead to the formation of phenoxy radicals, which are highly reactive and can undergo further reactions, including polymerization or cleavage of the aromatic ring. The propanoic acid side chain may also be a target for initial enzymatic attack.
Cytochrome P-450 Monooxygenase Transformations:
The cytochrome P-450 monooxygenase system is a versatile and crucial component of the detoxification and degradation pathways in fungi. These enzymes catalyze the insertion of one atom of molecular oxygen into a substrate, a key step in increasing the water solubility of xenobiotics and making them more amenable to further degradation.
For this compound, cytochrome P-450 enzymes would likely initiate the degradation process through hydroxylation of the dichlorinated aromatic ring. This hydroxylation can occur at various positions on the ring, leading to the formation of chlorinated hydroxyphenylpropanoic acids. This step is critical as it introduces a reactive hydroxyl group, which can facilitate subsequent enzymatic reactions, including ring cleavage. The initial hydroxylation makes the compound less stable and more susceptible to further microbial attack, potentially leading to complete mineralization to carbon dioxide, water, and chloride ions.
Persistence and Mobility in Environmental Compartments
The persistence and mobility of this compound in the environment are governed by its partitioning behavior between soil, water, and air, as well as its resistance to degradation. The following sections detail its expected behavior in various environmental compartments based on estimations from Quantitative Structure-Activity Relationship (QSAR) models and data from analogous compounds, due to the limited availability of direct experimental data.
Soil Adsorption and Leaching Potential
The mobility of this compound in the soil is largely determined by its tendency to adsorb to soil particles, a process quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility, thus reducing the potential for leaching into groundwater.
Based on QSAR models, the octanol-water partition coefficient (LogKow) for this compound is estimated to be approximately 3.4. This value can be used to estimate the Koc.
Estimated Soil Adsorption and Mobility:
| Parameter | Estimated Value | Interpretation |
| LogKow | 3.4 | Indicates a moderate tendency to partition into organic phases. |
| Koc | ~500 L/kg | Suggests moderate adsorption to soil organic matter. |
| Mobility | Low to Moderate | The compound is expected to have limited movement through the soil profile. |
The leaching potential is therefore considered to be low to moderate. In soils with high organic matter content, the compound will be more strongly adsorbed, further limiting its downward movement. Conversely, in sandy soils with low organic content, the potential for leaching may be higher.
Volatilization and Atmospheric Transport
Volatilization from soil and water surfaces is a potential transport pathway for organic compounds. This process is governed by the compound's vapor pressure and its Henry's Law Constant, which describes the partitioning between air and water.
Estimated Volatilization Potential:
| Parameter | Estimated Value | Interpretation |
| Vapor Pressure | 1.5 x 10⁻⁴ Pa at 25°C | Low volatility. |
| Henry's Law Constant | 2.0 x 10⁻³ Pa·m³/mol | Indicates a low tendency to partition from water to air. |
Given the low estimated vapor pressure and Henry's Law Constant, this compound is not expected to be significantly transported into the atmosphere through volatilization. Consequently, long-range atmospheric transport is not considered a major environmental fate pathway for this compound.
Water-Sediment Distribution and Half-lives
In aquatic environments, this compound will partition between the water column and sediment. This distribution is influenced by its adsorption characteristics, as described by the Koc value.
With an estimated Koc of approximately 500 L/kg, the compound is expected to have a significant affinity for the organic fraction of sediments. Over time, a substantial portion of the compound in an aquatic system is likely to accumulate in the sediment.
The persistence of this compound in water and sediment is determined by its degradation rate, expressed as a half-life. Biodegradation is expected to be the primary degradation pathway. Based on data for similar chlorinated aromatic acids, the following half-lives are estimated:
Estimated Environmental Half-lives:
| Environmental Compartment | Estimated Half-life | Degradation Process |
| Water | 30 - 90 days | Aerobic and anaerobic biodegradation. |
| Sediment (Anaerobic) | 120 - 365 days | Slower anaerobic biodegradation. |
The degradation is expected to be slower in anaerobic sediment conditions compared to the water column where aerobic degradation can occur. The persistence in sediment can lead to long-term contamination of aquatic ecosystems.
Applications in Chemical Synthesis and Materials Science Non Prohibited
Role as a Synthetic Intermediate for Complex Molecules
3-(2,5-Dichlorophenyl)propanoic acid serves as a valuable building block in organic synthesis due to its specific chemical structure, which features a dichlorinated aromatic ring and a reactive carboxylic acid functional group. This combination allows for its use as a starting material or intermediate in the creation of more complex molecular architectures.
Precursor in the Synthesis of Heterocyclic Compounds
The chemical reactivity of this compound makes it a suitable precursor for synthesizing various heterocyclic compounds. The carboxylic acid group can undergo a range of chemical transformations, such as cyclization reactions, to form ring structures containing heteroatoms like nitrogen, oxygen, or sulfur. While specific reaction pathways for this exact molecule are proprietary or less documented in public literature, analogous structures like 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid are used to prepare complex heterocyclic systems such as pyridazinone derivatives. mdpi.com These derivatives can then be further modified to create tetrazolo[1,5-b]pyridazines and thieno-[2′,3′:4,5]pyrimido-[1,2-b]-pyridazines. mdpi.com The commercial availability of this compound from suppliers specializing in heterocyclic chemistry further suggests its role as an intermediate in this field. heterocyclics.com
Building Block for Polymer Synthesis
Although direct applications of this compound in polymer synthesis are not extensively detailed in available research, its structure is theoretically amenable to incorporation into polymer chains. Carboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides through polycondensation reactions. For instance, bio-based monomers like 2,5-furandicarboxylic acid are used to create semi-aromatic polyamides. rsc.org For this compound to be used as a building block, it would likely require chemical modification to introduce a second reactive group, creating a difunctional monomer suitable for polymerization. Such derivatization could enable its use in producing specialized polymers where the dichlorophenyl group imparts specific properties. The development of modular and versatile building blocks is a key area in creating functional conjugated polymers for various applications. nih.gov
Use in Ligand Design for Metal Complexes
The carboxylic acid moiety of this compound allows it to function as a ligand in coordination chemistry, binding to metal ions to form stable metal complexes.
Coordination Chemistry of Carboxylic Acid Ligands
Carboxylic acids, and their corresponding carboxylate anions, are common ligands in inorganic chemistry. idma-assn.org The carboxylate group (–COO⁻) can coordinate to a metal center in several ways, most commonly in a monodentate fashion (binding through one oxygen atom) or a bidentate fashion (chelating through both oxygen atoms). This versatility allows for the construction of diverse coordination polymers and discrete metal complexes with varied structural topologies. mdpi.com The interaction between the carboxylate's oxygen atoms and the metal ion is a fundamental aspect of forming these coordination compounds. idma-assn.org The specific metal ion used plays a pivotal role in determining the final structure and dimensionality of the resulting complex. mdpi.com
Structural Characterization of Metal Complexes
Key characterization techniques include:
Infrared (IR) Spectroscopy : To confirm the coordination of the carboxylate group to the metal, evidenced by a shift in the characteristic C=O stretching frequency. nih.gov
Single-Crystal X-ray Diffraction : This is the most definitive method for determining the three-dimensional structure, providing precise data on bond lengths, bond angles, and the coordination geometry around the metal center. nih.govmdpi.com
Elemental Analysis : To confirm the empirical formula and stoichiometry of the synthesized complex. nih.gov
Magnetic Susceptibility Measurements : To determine the magnetic properties of the complex, which gives insight into the electron configuration of the metal ion. nih.gov
The table below summarizes common methods for characterizing metal complexes.
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | Confirms ligand coordination by observing shifts in vibrational frequencies (e.g., C=O stretch). nih.gov |
| X-ray Diffraction | Determines precise 3D molecular structure, bond lengths, angles, and crystal packing. tsijournals.comnih.gov |
| Elemental Analysis | Verifies the chemical formula and purity of the complex. nih.gov |
| Nuclear Magnetic Resonance | Provides information about the ligand's environment and structure in solution. |
| Magnetic Susceptibility | Measures magnetic properties, revealing information about the metal ion's oxidation state and electron configuration. nih.gov |
| Thermal Analysis (TGA/DSC) | Investigates the thermal stability of the complex and the presence of solvent molecules. mdpi.com |
Potential in Agrochemical Research
Compounds containing a chlorophenoxy-alkanoic acid scaffold are a well-established class of molecules investigated for their biological activity in plants. orst.edu Research into compounds like this compound falls within the broader effort to discover and develop new plant growth regulators. researchgate.net
The focus of such research is often on establishing a structure-activity relationship (SAR), where systematic changes to the molecule—such as the number and position of chlorine atoms on the phenyl ring or the length of the alkanoic acid side chain—are correlated with their biological effects at a molecular level. researchgate.net For instance, the herbicidal activity of phenoxyacetic acid compounds like 2,4-D is attributed to their ability to mimic natural plant hormones, leading to uncontrolled growth. orst.edu The investigation of different isomers, such as this compound, is part of the scientific exploration to understand how these structural modifications influence interactions with specific biological targets within the plant.
Precursor for Herbicide Analogs (without mechanism of action details)
This compound serves as a foundational molecule, or precursor, in the synthesis of various herbicide analogs. Its chemical structure, featuring a dichlorinated phenyl ring attached to a propanoic acid chain, provides a versatile scaffold for the creation of more complex molecules. The synthesis of certain phenoxypropanoate herbicides, for instance, can involve chemical modifications of this starting material.
The development of novel herbicidal compounds is an ongoing area of research in agrochemistry. Scientists in this field often synthesize a wide array of chemical analogs to identify molecules with desired properties for agricultural applications. While specific synthesis pathways are often proprietary, the general strategy involves utilizing building blocks like this compound and subjecting them to a series of chemical reactions to produce a library of related compounds for further evaluation.
Development of Analytical Standards and Reference Materials
In the field of analytical chemistry, particularly in environmental and agricultural testing, the availability of high-purity reference materials is crucial for the accurate identification and quantification of chemical substances. This compound is utilized in the development of analytical standards and reference materials.
These standards are essential for the quality control and validation of analytical methods, such as chromatography and mass spectrometry, which are employed to detect and measure the presence of herbicides and related compounds in various matrices like soil, water, and food products. By using a well-characterized standard of this compound, laboratories can ensure the reliability and accuracy of their analytical results. The availability of such certified reference materials underpins the integrity of regulatory monitoring and chemical analysis.
Future Research Directions and Emerging Trends
Exploration of Novel, Sustainable Synthetic Pathways
The future synthesis of 3-(2,5-Dichlorophenyl)propanoic acid is poised to move beyond traditional methods towards more sustainable and environmentally benign processes. Green chemistry principles are increasingly guiding the development of synthetic routes for complex molecules. mdpi.com For phenylpropanoic acid derivatives, this includes exploring biocatalysis and microbial synthesis, which offer alternatives to conventional chemical processes. nih.govnih.govresearchgate.net
Potential sustainable approaches for this compound could involve:
Biocatalytic Approaches : Utilizing enzymes or whole-cell systems to perform key synthetic steps. For instance, engineered microorganisms could be developed to produce precursors to phenylpropanoic acid, reducing the reliance on petrochemical feedstocks. nih.govnih.gov
Green Solvents and Catalysts : Research into the use of aqueous media or other environmentally friendly solvents for the synthesis of related chlorinated phenyl compounds is ongoing. researchgate.net The application of these methods could significantly reduce the environmental footprint of this compound production.
Flow Chemistry : Continuous flow synthesis offers enhanced safety, efficiency, and scalability compared to traditional batch processing. purdue.edu This methodology allows for precise control over reaction parameters, potentially leading to higher yields and purity.
| Synthesis Approach | Potential Advantages for this compound |
| Microbial Synthesis | Use of renewable feedstocks, reduced energy consumption, biodegradable waste streams. |
| Aqueous Medium Synthesis | Elimination of hazardous organic solvents, simplified purification processes. |
| Flow Chemistry | Improved reaction control, enhanced safety for handling reactive intermediates, ease of scalability. |
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry and machine learning are becoming indispensable tools for predicting the behavior of chemical compounds, thereby accelerating research and development. rsc.org For this compound, advanced computational modeling can provide profound insights into its reactivity and potential applications.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies : DFT calculations can elucidate the electronic structure of this compound, predicting its reactivity in various chemical transformations, such as electrophilic aromatic substitution. nih.govnih.gov
Machine Learning Models : By training algorithms on large datasets of organic reactions, it is possible to predict the outcomes of reactions involving this compound with a high degree of accuracy. nih.govacs.orgnih.gov This can guide experimental design and identify novel synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of this compound and its derivatives with their biological or environmental effects, based on principles of chemical reactivity. europa.eu
| Computational Method | Predicted Insight for this compound |
| Density Functional Theory (DFT) | Electron distribution, reaction barrier heights, regioselectivity. |
| Machine Learning (ML) | Prediction of reaction outcomes, optimization of reaction conditions. |
| QSAR | Correlation of molecular structure with potential biological activity or toxicity. |
In-depth Studies on Environmental Transformation Mechanisms
Understanding the environmental fate of this compound is crucial for assessing its environmental impact. Dichlorobenzenes, structurally related compounds, are known for their persistence in the environment. nih.govsinocurechem.com In-depth studies are needed to elucidate the specific transformation pathways of this propanoic acid derivative.
Future research should focus on:
Biodegradation Pathways : Investigating the ability of microorganisms to degrade this compound under both aerobic and anaerobic conditions. eurochlor.orgtandfonline.comslideshare.netresearchgate.net Chlorinated aromatic compounds can be biodegraded, though the rate and extent are highly dependent on the degree of chlorination and the presence of other functional groups. eurochlor.org
Abiotic Degradation : Studying the role of processes like photolysis and hydrolysis in the breakdown of the compound in aquatic and terrestrial environments. The main environmental degradation pathway for dichlorobenzenes is oxidative dechlorination, which leads to the formation of hydroxylated aromatic compounds. psu.edu
Metabolite Identification : Identifying the transformation products of this compound is essential for a complete understanding of its environmental behavior. Non-target screening with high-resolution mass spectrometry is a powerful tool for this purpose.
| Transformation Process | Key Research Questions for this compound |
| Aerobic Biodegradation | Which microbial species can utilize the compound as a carbon source? What are the initial enzymatic attacks? |
| Anaerobic Biodegradation | Can reductive dechlorination occur? What are the final degradation products? |
| Photodegradation | What is the quantum yield of photolysis in aqueous solution? What are the primary photoproducts? |
Applications as a Chemical Probe in Non-Clinical Biological Systems (e.g., plant metabolism studies)
Phenylpropanoic acid derivatives are integral to plant secondary metabolism, forming the backbone of a vast array of natural products. nih.gov The introduction of chlorine atoms onto the phenyl ring of 3-phenylpropanoic acid creates a unique chemical entity that could serve as a valuable probe for studying plant metabolic pathways.
Potential applications in this area include:
Investigating Plant Enzyme Specificity : By introducing this compound into plant cell cultures, researchers could study the substrate specificity of enzymes involved in the phenylpropanoid pathway. The metabolism of other chlorinated aromatic compounds, such as PCBs, has been observed in plants. researchgate.net
Tracing Metabolic Fates : The chlorine atoms can act as a spectroscopic or mass spectrometric tag to trace the metabolic fate of the propanoic acid backbone within plant cells.
Modulating Metabolic Pathways : The compound could potentially inhibit or modulate the activity of specific enzymes, providing insights into the regulation of phenylpropanoid biosynthesis.
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid synthesis and screening of large numbers of compounds. purdue.eduacs.org Integrating this compound into these platforms could significantly accelerate the discovery of new derivatives with interesting properties.
Future directions in this area may involve:
Library Synthesis : Using automated synthesizers to create a library of derivatives of this compound by modifying the carboxylic acid group or by performing further substitutions on the aromatic ring. nih.govnih.gov
High-Throughput Screening : Developing assays to rapidly screen this library for various properties, such as biological activity or catalytic performance. researchgate.netnih.gov
Reaction Optimization : Employing HTE to quickly identify the optimal conditions for the synthesis of this compound and its derivatives, saving time and resources. acs.org
| Technology | Application for this compound |
| Automated Synthesis | Rapid generation of a diverse library of derivatives for structure-activity relationship studies. |
| High-Throughput Experimentation | Efficient screening of reaction conditions to maximize yield and minimize byproducts. |
| Flow Chemistry Integration | Combining automated synthesis with continuous processing for on-demand production of target molecules. purdue.edu |
Q & A
Q. What are the established synthetic routes for 3-(2,5-dichlorophenyl)propanoic acid, and how can researchers optimize reaction yields?
Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or coupling reactions. A validated approach includes:
- Step 1 : Reacting 2,5-dichlorobenzene derivatives with propanoyl chloride under acidic conditions to form the ketone intermediate.
- Step 2 : Reduction of the ketone to the corresponding alcohol, followed by oxidation to the carboxylic acid using Jones reagent or KMnO₄.
- Yield Optimization : Use anhydrous solvents (e.g., dichloromethane) and catalysts like AlCl₃ for Friedel-Crafts reactions. Monitor reaction progress via TLC or HPLC. For oxidation steps, maintain low temperatures (0–5°C) to minimize side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral features?
Methodological Answer: Key techniques include:
- IR Spectroscopy : Look for peaks at ~1710 cm⁻¹ (C=O stretch of carboxylic acid) and ~1535 cm⁻¹ (C-Cl aromatic bending). Disappearance of ketone C=O (~1680 cm⁻¹) confirms complete reduction .
- NMR (¹H/¹³C) :
- Mass Spectrometry : Exact mass = 232.97 g/mol (C₉H₇Cl₂O₂). Use high-resolution MS (HRMS) to distinguish isotopic patterns of chlorine .
Q. Table 1: Key Spectral Assignments
| Technique | Key Peaks/Features | Interpretation |
|---|---|---|
| IR | 1710 cm⁻¹, 1535 cm⁻¹ | Carboxylic acid C=O; C-Cl bending |
| ¹H NMR | δ 2.6–3.0 (t, 2H) | CH₂ adjacent to COOH |
| HRMS | m/z 232.97 (M+H⁺) | Molecular ion with Cl isotopic pattern |
Advanced Research Questions
Q. How does the electronic environment of the dichlorophenyl group influence the acidity and reactivity of this compound in nucleophilic reactions?
Methodological Answer: The electron-withdrawing Cl substituents increase the acidity of the carboxylic acid (pKa ~2.8–3.2) compared to non-halogenated analogs. This enhances reactivity in:
- Esterification : Use DCC/DMAP coupling for sterically hindered alcohols.
- Amide Formation : Activate the acid with HATU or EDCI, followed by reaction with amines.
The 2,5-dichloro substitution creates a meta-directing effect, limiting electrophilic substitution on the aromatic ring. Verify electronic effects via Hammett plots or DFT calculations .
Q. What methodological approaches are recommended for resolving contradictions in biological activity data observed across different studies of this compound derivatives?
Methodological Answer: Contradictions may arise from:
- Purity Variations : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm purity >98%. Impurities like residual AlCl₃ from synthesis can skew bioassays .
- Assay Conditions : Standardize protocols (e.g., MIC assays for antimicrobial studies) using CLSI guidelines. Control for solvent effects (DMSO concentration ≤1%).
- Structural Confirmation : Cross-validate using X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomerization or degradation .
Q. How can researchers develop a robust analytical method for quantifying trace impurities in this compound samples?
Methodological Answer:
- HPLC Method :
- Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).
- Mobile Phase : Gradient from 40% to 70% acetonitrile in 0.1% phosphoric acid over 20 min.
- Detection : UV at 254 nm (Cl aromatic absorption).
- Validation : Assess linearity (R² >0.999), LOD (0.01 µg/mL), and LOQ (0.03 µg/mL). Spike samples with known impurities (e.g., dichlorobenzene byproducts) for recovery tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
